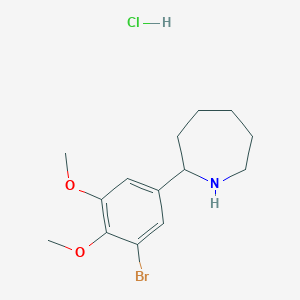
4-(4-bromophenyl)-1H-pyrazol-3-amine
Descripción general
Descripción
The compound 4-(4-bromophenyl)-1H-pyrazol-3-amine is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Although the provided papers do not directly discuss 4-(4-bromophenyl)-1H-pyrazol-3-amine, they offer insights into similar compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the reaction of amines with other organic intermediates. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is achieved by reacting primary and secondary amines with tosylates of a related pyrazole compound . This suggests that the synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine could potentially be carried out through similar amine substitution reactions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of pyrazole derivatives can be investigated both experimentally and theoretically using computational methods such as Hartree Fock and density functional theory . These studies provide detailed information on the optimized geometrical parameters, molecular electrostatic potentials, and HOMO-LUMO gaps, which are indicative of the chemical reactivity and stability of the molecules .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions due to their reactive nature. The small HOMO-LUMO energy gap of related compounds suggests high chemical reactivity and the possibility of charge transfer within the molecule . Additionally, bromo(hetero)arenes, which are structurally related to 4-(4-bromophenyl)-1H-pyrazol-3-amine, are valuable starting materials for functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and reactivity. For example, the presence of a bromophenyl group in the molecule could enhance its lipophilicity, which is an important factor in drug design. The vibrational spectra and molecular electrostatic potential maps provide insights into the distribution of electron density and the potential sites for intermolecular interactions . The analgesic and anti-inflammatory activities observed in some pyrazole derivatives also highlight the potential pharmacological properties of 4-(4-bromophenyl)-1H-pyrazol-3-amine .
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
One study explored the synthesis and molecular structure of a derivative of 4-(4-bromophenyl)-1H-pyrazol-3-amine, showcasing its nonlinear optical properties. The study involved structural characterization through X-ray diffraction and spectroscopic methods, supported by density functional theory calculations. The results indicated significant intramolecular charge transfer responsible for its nonlinear optical behavior, suggesting potential applications in optical technologies (Ö. Tamer et al., 2016).
Antimicrobial Applications
Another research focused on the antimicrobial applications of derivatives containing 4-(4-bromophenyl)-1H-pyrazol-3-amine. Compounds were synthesized and incorporated into polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects against a variety of microbial strains. This suggests potential for developing surface coatings and inks with enhanced antimicrobial properties (H. A. El‐Wahab et al., 2015).
Fluorescent Properties
Research into the fluorescent properties of pyrazoline derivatives, including those related to 4-(4-bromophenyl)-1H-pyrazol-3-amine, revealed potential for applications in fluorescent materials. The study described the synthesis, spectral characterization, and fluorescent assessment of these derivatives, noting their emission in the blue region of the visible spectrum and the solvent effect on fluorescence. Such properties highlight their utility in developing new fluorescent materials for various applications (M. Ibrahim et al., 2016).
Synthesis of Novel Organic Compounds
Several studies have utilized 4-(4-bromophenyl)-1H-pyrazol-3-amine in the synthesis of novel organic compounds, highlighting its versatility as a precursor in organic synthesis. These compounds have been explored for various biological and pharmaceutical applications, including antiviral activities and potential anti-cancer properties. Such research underscores the compound's importance in medicinal chemistry and drug development processes (A. Tantawy et al., 2012).
Mecanismo De Acción
Target of Action
Related compounds have shown activity againstLeishmania aethiopica and Plasmodium berghei . These organisms are responsible for diseases such as leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to inhibition of the target’s function.
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and the inhibition of acetylcholinesterase (ache) activity . ROS are involved in various cellular processes, including cell signaling and homeostasis . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Result of Action
Related compounds have shown antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, being more active than standard drugs . Another compound showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKUXQSVMWMABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960957 | |
| Record name | 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-1H-pyrazol-3-amine | |
CAS RN |
40545-64-0, 57999-08-3 | |
| Record name | 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-4-(4-bromophenyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)



![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)






